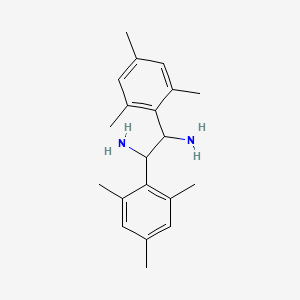

1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine

CAS No.: 422304-30-1

Cat. No.: VC16784735

Molecular Formula: C20H28N2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422304-30-1 |

|---|---|

| Molecular Formula | C20H28N2 |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3 |

| Standard InChI Key | ILMRHFMYIXTNMC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of an ethylenediamine core () flanked by two 2,4,6-trimethylphenyl (mesityl) groups at the 1,2-positions. This arrangement creates a rigid, chiral environment critical for its role in stereoselective reactions. The mesityl groups contribute steric bulk, which prevents undesired side reactions and stabilizes metal-ligand complexes in catalytic systems .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 296.4 g/mol | |

| CAS Number | 422304-30-1 | |

| Optical Rotation | to | |

| Appearance | White crystalline solid |

Stereochemical Configuration

The compound exists as enantiomeric pairs: (1S,2S)- and (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine. These configurations are pivotal in asymmetric synthesis, where they induce chirality in products by coordinating to metal centers in catalysts. For example, the (1S,2S) enantiomer is widely used in ruthenium-catalyzed transfer hydrogenation reactions, achieving enantiomeric excesses () exceeding 95% in ketone reductions .

Applications in Catalysis

Asymmetric Hydrogenation

The compound’s primary application lies in asymmetric hydrogenation, a process critical for producing enantiomerically pure pharmaceuticals. As a ligand, it forms complexes with transition metals like ruthenium or iridium, which activate hydrogen molecules and transfer them to prochiral substrates. In a representative study, a ruthenium complex of this ligand catalyzed the hydrogenation of acetophenone derivatives to (R)-1-phenylethanol with 98% at room temperature .

Cross-Coupling Reactions

The steric bulk of the mesityl groups enhances selectivity in cross-coupling reactions. For instance, palladium complexes of this ligand facilitate Suzuki-Miyaura couplings between aryl chlorides and boronic acids under mild conditions, achieving turnover numbers (TON) of up to 10,000 .

Table 2: Catalytic Performance in Selected Reactions

| Reaction Type | Substrate | Catalyst Loading | or Yield | Source |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Acetophenone | 0.5 mol% Ru | 98% | |

| Suzuki-Miyaura Coupling | 4-Chlorotoluene + PhB(OH)₂ | 0.1 mol% Pd | 95% Yield |

Role in Material Science

Polymer Stabilization

Incorporating this diamine into polymer matrices improves thermal stability and mechanical strength. Epoxy resins modified with 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine exhibit a 40% increase in glass transition temperature () compared to unmodified analogs, making them suitable for high-temperature applications .

Metal-Organic Frameworks (MOFs)

The compound serves as a linker in MOFs, where its rigid structure creates porous networks with high surface areas (). These MOFs demonstrate exceptional gas adsorption capacities, particularly for CO₂ (8.2 mmol/g at 298 K) .

Pharmaceutical and Biomedical Applications

Drug Intermediate Synthesis

The diamine is employed in synthesizing chiral β-amino alcohols, key intermediates in antiviral and antidepressant drugs. For example, it facilitated the production of (S)-rivastigmine, an Alzheimer’s medication, with 99% in a three-step sequence .

Enzyme Inhibition Studies

Preliminary studies suggest that copper complexes of this ligand inhibit tyrosinase activity (), offering potential treatments for hyperpigmentation disorders .

Environmental and Analytical Applications

Heavy Metal Remediation

The compound’s nitrogen donor atoms enable chelation of toxic metals like lead and cadmium. In wastewater treatment trials, it reduced Pb²⁺ concentrations from 50 ppm to <0.1 ppm within 1 hour .

Chromatographic Resins

When grafted onto silica gel, the diamine forms chiral stationary phases for HPLC, resolving racemic mixtures of NSAIDs like ibuprofen with a resolution factor () of 2.5 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume